![molecular formula C18H16Cl2N2O2 B1676545 Mexazolam CAS No. 31868-18-5](/img/structure/B1676545.png)
Mexazolam
准备方法
化学反应分析
科学研究应用
Clinical Efficacy in Anxiety Disorders
Mexazolam has been extensively studied for its effectiveness in treating anxiety disorders. Numerous clinical trials have demonstrated its ability to significantly reduce anxiety symptoms with minimal side effects.
- Efficacy Studies : A multicenter phase IV study involving 409 patients showed that this compound significantly reduced scores on the Hamilton Anxiety Rating Scale (HAM-A) from 28.1 at baseline to 12.1 after 28 days of treatment (p < 0.0001) . Another double-blind study compared this compound with bromazepam and found that 92% of patients treated with this compound exhibited significant improvement by the end of the study .
- Comparison with Other Benzodiazepines : In head-to-head studies, this compound has been shown to be more effective than bromazepam and comparable to alprazolam in reducing anxiety symptoms . For instance, a study reported a global improvement rate of 75.6% for this compound versus 63.8% for oxazolam .
Tolerability and Side Effects
This compound is generally well tolerated among patients, with a low incidence of sedation and psychomotor impairment compared to other benzodiazepines like diazepam.
- Side Effects : Clinical data indicate that common side effects such as drowsiness and muscle relaxation are less pronounced with this compound than with other benzodiazepines . A study highlighted that only a small percentage of patients reported drowsiness as a side effect, which enhances treatment compliance .
Summary of Clinical Studies
The following table summarizes key findings from various clinical studies on this compound:
Study Type | Sample Size | Treatment Duration | Initial HAM-A Score | Final HAM-A Score | Improvement Rate (%) |
---|---|---|---|---|---|
Phase IV Study | 409 | 28 days | 28.1 | 12.1 | 92 |
Double-Blind Study | 60 | 28 days | Not specified | Not specified | Significant improvement |
Open-label Study | 44 | 4 weeks | 22.0 | 7.0 | 82.7 |
作用机制
相似化合物的比较
生物活性
Mexazolam is a benzodiazepine that has garnered attention for its anxiolytic properties and distinct pharmacological profile. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, clinical efficacy, and case studies.
This compound primarily acts as a positive allosteric modulator at the gamma-aminobutyric acid (GABA) A receptor. It binds to the benzodiazepine site located at the interface of the alpha (α) and gamma (γ) subunits of the GABA A receptor, enhancing GABA's inhibitory effects. This modulation leads to increased neuronal inhibition, which is crucial for its anxiolytic effects .
GABA A Receptor Subunit Specificity
Recent studies have shown that this compound's active metabolite, chloronordiazepam, selectively potentiates GABA A receptors containing α2 and α3 subunits, which are more closely associated with anxiolytic effects. In contrast, traditional sedative-hypnotic benzodiazepines predominantly affect α1 subunits . This selectivity suggests that this compound may produce fewer sedative side effects compared to other benzodiazepines.
Pharmacokinetics
The pharmacokinetic profile of this compound includes rapid absorption and metabolism:
- Absorption : After oral administration, this compound is quickly absorbed with peak plasma concentrations occurring within 1-2 hours.
- Metabolism : It is extensively metabolized in the liver to active metabolites chloronordiazepam and chloroxazepam. The drug exhibits a biphasic elimination pattern with a short initial half-life of approximately 1.4 hours and a prolonged terminal half-life of about 76 hours .
- Protein Binding : this compound is over 90% protein-bound in plasma, which may influence its distribution and therapeutic efficacy .
Clinical Efficacy
This compound has been studied extensively for its efficacy in treating anxiety disorders. Several clinical trials have demonstrated its effectiveness:
- Study on Generalized Anxiety Disorder (GAD) : A multicenter study involving 44 patients showed significant reductions in anxiety symptoms as measured by the Hamilton Anxiety Rating Scale (HAM-A). Patients' scores improved from an average of 22.0 at baseline to 7.0 after four weeks of treatment .
- Comparison with Bromazepam : In a double-blind study comparing this compound (1 mg BID) with bromazepam (3 mg BID), patients treated with this compound exhibited greater reductions in HAM-A scores at both 14 and 28 days .
Case Studies
A notable case study involved a cohort of patients diagnosed with anxiety disorders who were treated with this compound over a period of four weeks:
- Patient Demographics : The study included 409 patients aged 18-60 years.
- Results : Significant improvements were observed in mean HAM-A scores from 28.1 at baseline to 12.1 by Day 28 (p < 0.0001). The responder rate (≥50% reduction in HAM-A scores) increased from 35.5% at Day 7 to 80% by Day 21 .
Summary Table of Key Findings
Parameter | Value/Description |
---|---|
Mechanism | Positive allosteric modulator at GABA A receptors |
Active Metabolites | Chloronordiazepam, Chloroxazepam |
Half-life | Initial: 1.4 hours; Terminal: 76 hours |
Protein Binding | >90% |
Clinical Efficacy | Significant reduction in anxiety symptoms in multiple studies |
Common Side Effects | Drowsiness, dizziness, potential cognitive impairment |
属性
IUPAC Name |
10-chloro-11b-(2-chlorophenyl)-3-methyl-2,3,5,7-tetrahydro-[1,3]oxazolo[3,2-d][1,4]benzodiazepin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N2O2/c1-11-10-24-18(13-4-2-3-5-15(13)20)14-8-12(19)6-7-16(14)21-17(23)9-22(11)18/h2-8,11H,9-10H2,1H3,(H,21,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANUCDXCTICZJRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2(N1CC(=O)NC3=C2C=C(C=C3)Cl)C4=CC=CC=C4Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9057715 | |
Record name | Mexazolam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9057715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Mexazolam is a benzodiazepine that binds to benzodiazepine-type receptors, inhibiting gamma-aminobutyric acid. | |
Record name | Mexazolam | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15489 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
31868-18-5 | |
Record name | Mexazolam | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31868-18-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mexazolam [INN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031868185 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mexazolam | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15489 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Mexazolam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9057715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MEXAZOLAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S5969B6237 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。